molecular formula C17H18O4 B3004757 Ethyl 4-((4-methoxybenzyl)oxy)benzoate CAS No. 56441-84-0

Ethyl 4-((4-methoxybenzyl)oxy)benzoate

Cat. No.: B3004757
CAS No.: 56441-84-0
M. Wt: 286.327
InChI Key: QQVABOAPDWUJDE-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methoxybenzyl)oxy)benzoate is an organic compound with the molecular formula C17H18O4 and a molecular weight of 286.33 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxybenzyl ether group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Mechanism of Action

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-methoxybenzyl)oxy)benzoic acid.

    Reduction: Formation of 4-((4-methoxybenzyl)oxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((4-methoxybenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-((4-methoxybenzyl)oxy)benzoate can be compared with similar compounds such as:

    Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-((4-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a methoxy group.

    Ethyl 4-((4-nitrobenzyl)oxy)benzoate: Contains a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVABOAPDWUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-hydroxybenzoate (530 g, 3.19 mol) in DMF (6 L) were added K2CO3 powder (1102 g, 7.97 mol, 2.5 eq.), NaI (1195 g, 7.97 mol, 2.5 eq.) and PMB-Cl (599.4 g, 3.83 mol, 1.2 eq.) at ambient temperature. The reaction mixture was heated at 50° C. overnight under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature and ice-water (9 L) was added to the reaction mixture. The resulting solid was filtered and washed with water (5 L), dried at 40° C. under vacuum to obtain product.
Quantity
530 g
Type
reactant
Reaction Step One
Name
Quantity
1102 g
Type
reactant
Reaction Step One
Name
Quantity
1195 g
Type
reactant
Reaction Step One
Quantity
599.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two

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